HDAC Inhibitory Potency: (S)-3-Methyl-2-phenylbutyryl Hydroxamate vs. 4-Phenylbutyryl Hydroxamate (HTPB)
In a direct structure-based optimization study, the hydroxamate derivative incorporating the (S)-3-methyl-2-phenylbutanoyl moiety [(S)-11, the immediate downstream product of this acyl chloride] exhibited an HDAC inhibition IC₅₀ of 16 nM [1]. This represents a 2.75-fold potency gain over the parent compound HTPB (N-hydroxy-4-(4-phenylbutyrylamino)benzamide), which displayed an IC₅₀ of 44 nM in the same HDAC assay system [2]. Against the untethered short-chain fatty acid phenylbutyrate (IC₅₀ ≈ 0.4 mM), the improvement exceeds four orders of magnitude (~25,000-fold) [2].
| Evidence Dimension | HDAC enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 16 nM [(S)-N-hydroxy-4-(3-methyl-2-phenylbutyrylamino)benzamide, (S)-11] |
| Comparator Or Baseline | HTPB: IC₅₀ = 44 nM; Phenylbutyrate: IC₅₀ ≈ 0.4 mM (400,000 nM) |
| Quantified Difference | 2.75-fold more potent than HTPB; ~25,000-fold more potent than phenylbutyrate |
| Conditions | In vitro HDAC activity assay using HeLa nuclear extract; fluorometric detection; 30 min incubation |
Why This Matters
Procurement of this specific acyl chloride enables synthesis of an HDAC inhibitor with a 2.75-fold potency advantage over the closest hydroxamate-tethered phenylbutyrate analog, directly impacting the therapeutic window in lead optimization.
- [1] Lu Q, Wang DS, Chen CS, Hu YD, Chen CS. Structure-based optimization of phenylbutyrate-derived histone deacetylase inhibitors. J Med Chem. 2005;48(17):5530-5535. doi:10.1021/jm0503749 View Source
- [2] Lu Q, Yang YT, Chen CS, et al. Zn²⁺-Chelating Motif-Tethered Short-Chain Fatty Acids as a Novel Class of Histone Deacetylase Inhibitors. J Med Chem. 2004;47(2):467-474. doi:10.1021/jm0303655 View Source
